molecular formula C20H26BrN5O3 B1466946 Tert-butyl 4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate CAS No. 1346674-57-4

Tert-butyl 4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Cat. No. B1466946
CAS RN: 1346674-57-4
M. Wt: 464.4 g/mol
InChI Key: DJOBFZNLMCSPMP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H26BrN5O3 and its molecular weight is 464.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Drug Development

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound structurally related to the requested chemical, is a significant intermediate for small molecule anticancer drugs. Its synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, yielding a high total yield of 71.4%. This compound plays a vital role in targeting the PI3K/AKT/mTOR pathway in cancer, which is crucial for cell growth and survival. Efforts to develop effective anticancer drugs that can overcome resistance problems are ongoing, with this compound serving as a key intermediate in many such drugs (Zhang, Ye, Xu, & Xu, 2018).

Chemical Synthesis and Characterization

The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a related compound, involves a condensation reaction between carbamimide and 3-fluorobenzoic acid. This compound has been characterized by various spectroscopic methods and single crystal XRD data, revealing its crystalline structure in the monoclinic system. It has been screened for in vitro antibacterial and anthelmintic activity, showing moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Catalysis in Acylation Chemistry

A study on polymethacrylates containing a 4-amino-pyridyl derivative, similar in structure, highlights their effectiveness as catalysts in acylation chemistry. This research sheds light on the catalytic activity of these compounds, especially in the formation of tert-butyl acetate through acylation of tert-butanol. The study emphasizes the influence of neighboring groups in the catalytic cycle, contributing to the understanding of catalysis involving such compounds (Mennenga, Dorn, Menzel, & Ritter, 2015).

Structural Analysis and Reactivity

In another study, a sterically congested piperazine derivative with a similar structure was synthesized using a modified approach. The research focuses on the novel chemistry and pharmacologically useful core of this derivative, indicating its potential in the development of new drugs or as a catalyst in organic reactions (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).

properties

IUPAC Name

tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrN5O3/c1-20(2,3)29-19(28)26-9-7-25(8-10-26)15-5-6-17(22-12-15)23-16-11-14(21)13-24(4)18(16)27/h5-6,11-13H,7-10H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOBFZNLMCSPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Synthesis routes and methods I

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with 339b (1.3 g, 4.7 mmol), 3,5-dibromo-1-methylpyridin-2(1H)-one (1.24 g, 4.7 mmol), cesium carbonate (3.8 g, 12 mmol), and 1,4-dioxane (50 mL). After bubbling nitrogen through the resulting mixture for 30 minutes, XantPhos (272 mg, 0.47 mmol) and tris(dibenzylideneacetone)dipalladium(0) (430 mg, 0.47 mmol) were added. The system was subjected to three cycles of argon/vacuum flush and heated at reflux for 3 h. After this time the reaction was cooled to room temperature and filtered. The filtrate was partitioned between ethyl acetate (100 mL) and water (100 mL). The aqueous layer was separated and extracted with ethyl acetate (2×50 mL). The combined organic layer was washed with brine (50 mL) and dried over sodium sulfate. The drying agent was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was purified by silica-gel column chromatography eluting with 50:1 dichloromethane/methanol to afford 339c (1.3 g, 59%). MS-ESI: [M+H]+ 464.
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
272 mg
Type
reactant
Reaction Step Two
Quantity
430 mg
Type
catalyst
Reaction Step Two
Name
Yield
59%

Synthesis routes and methods II

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and reflux condenser was charged with 1,4-dioxane (50 mL), 101h (1.3 g, 4.7 mmol), 3,5-dibromo-1-methylpyridin-2(1H)-one (1.24 g, 4.7 mmol), and cesium carbonate (3.8 g, 12 mmol). After bubbling nitrogen through the resulting mixture for 30 minutes, XantPhos (272 mg, 0.47 mmol) and tris(dibenzylideneacetone)dipalladium(0) (430 mg, 0.47 mmol) were added, and the reaction mixture was heated at reflux for 3 h. After this time the reaction was cooled to room temperature, partitioned between ethyl acetate (100 mL) and water (100 mL), and filtered. The aqueous layer was separated and extracted with ethyl acetate (50 mL×2). The organic layers were combined, washed with brine (50 mL), and dried over sodium sulfate. The drying agent was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was purified on flash column eluting with 50:1 methylene chloride/methanol to afford 101i (1.3 g, 59%). MS: [M+H]+ 464.
Quantity
272 mg
Type
reactant
Reaction Step One
Quantity
430 mg
Type
catalyst
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
1.24 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
59%

Synthesis routes and methods III

Procedure details

To a round-bottomed flask equipped with a stirring bar, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (2.00 g, 7.18 mmol), 3,5-dibromo-1-methylpyridin-2(1H)-one (2.87 g, 10.77 mmol), Pd2(dba)3 (657 mg, 0.718 mmol), XantPhos (665 mg, 1.15 mmol), Cs2CO3 (7.72 g, 23.7 mmol) and dioxane (40 mL) were added. The reaction mixture was heated at 100° C. for 40 hrs. Ethyl acetate (200 mL) was added and the resulting mixture was washed with water (30 mL×3), brine (30 mL×1), dried over MgSO4, filtered, and removed solvent in vacuo. Methylene chloride/ether (1:2, 5 mL) was added followed by sonication, the precipitate was filtered as 301a, yellow solids, 1.946 g (58%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
665 mg
Type
reactant
Reaction Step One
Quantity
7.72 g
Type
reactant
Reaction Step One
Quantity
657 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

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